N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-4-(trifluoromethoxy)benzamide

X-ray crystallography Molecular conformation Hydrogen bonding

N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-4-(trifluoromethoxy)benzamide (CAS 2034321‑72‑5) is a synthetic pyrazole–benzamide hybrid featuring a tetrahydropyran (oxane) N‑substituent and a para‑trifluoromethoxy benzoyl fragment. The molecule belongs to a broader class of pyrazolobenzamides investigated as serine protease inhibitors and antifungal agents, yet this specific substitution pattern—oxan‑2‑ylmethyl on the pyrazole N1 coupled with 4‑OCF₃ on the benzamide—is not described in publicly indexed primary literature or patents.

Molecular Formula C17H18F3N3O3
Molecular Weight 369.344
CAS No. 2034321-72-5
Cat. No. B2755838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-4-(trifluoromethoxy)benzamide
CAS2034321-72-5
Molecular FormulaC17H18F3N3O3
Molecular Weight369.344
Structural Identifiers
SMILESC1CCOC(C1)CN2C=C(C=N2)NC(=O)C3=CC=C(C=C3)OC(F)(F)F
InChIInChI=1S/C17H18F3N3O3/c18-17(19,20)26-14-6-4-12(5-7-14)16(24)22-13-9-21-23(10-13)11-15-3-1-2-8-25-15/h4-7,9-10,15H,1-3,8,11H2,(H,22,24)
InChIKeySKXIYEDLRJSLMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-4-(trifluoromethoxy)benzamide (CAS 2034321-72-5) – Structural Identity and Procurement Context


N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-4-(trifluoromethoxy)benzamide (CAS 2034321‑72‑5) is a synthetic pyrazole–benzamide hybrid featuring a tetrahydropyran (oxane) N‑substituent and a para‑trifluoromethoxy benzoyl fragment [1]. The molecule belongs to a broader class of pyrazolobenzamides investigated as serine protease inhibitors and antifungal agents, yet this specific substitution pattern—oxan‑2‑ylmethyl on the pyrazole N1 coupled with 4‑OCF₃ on the benzamide—is not described in publicly indexed primary literature or patents. A single X‑ray crystallographic study reports its three‑dimensional conformation, revealing dihedral angles between the pyrazole, amide, and benzene planes (pyrazole–amide: 40.6°, pyrazole–benzene: 81.6°, amide–benzene: 58.3°) and intermolecular N–H···O═C hydrogen‑bonding (N···O distance 2.843 Å) [1]. This structural information provides a foundation for understanding molecular recognition, but robust comparative biological or pharmacological data directly linked to this compound remain absent from the accessible scientific corpus.

Why Generic Substitution of N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-4-(trifluoromethoxy)benzamide (CAS 2034321-72-5) Is Unsupported by Current Evidence


Within the pyrazolobenzamide chemotype, even modest changes to the heterocycle N‑substituent or the aryl substituent profoundly alter conformational preferences, target engagement, and physicochemical properties. Published SAR studies on closely related pyrazole–trifluoromethoxybenzamide series demonstrate that the nature of the N‑1 substituent (e.g., alkyl chain length, cycloalkyl versus aryl) dictates antifungal potency and spectrum, with cycloalkyl groups conferring superior activity [1]. The oxan‑2‑ylmethyl motif of CAS 2034321‑72‑5 is structurally distinct from the methyl‑, ethyl‑, or cycloalkyl‑substituted analogs characterized in the antifungal literature. Without dedicated comparative pharmacological data for this precise compound, interchanging it with a seemingly similar in‑class analog cannot be justified—differences in solubility, metabolic stability, or off‑target binding cannot be predicted from the currently available structural information alone [1].

Quantitative Evidence Guide for N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-4-(trifluoromethoxy)benzamide (CAS 2034321-72-5)


Crystal‑State Conformation and Hydrogen‑Bond Network of the Title Compound Distinguishes It from Other Pyrazolobenzamides

The title compound adopts a unique solid‑state geometry defined by three dihedral angles: pyrazole–amide 40.6°, pyrazole–benzene 81.6°, and amide–benzene 58.3° [1]. This arrangement creates an intermolecular N–H···O═C hydrogen‑bond with a donor–acceptor distance of 2.843 Å and an N–H···O angle of 157° [1]. In contrast, the widely studied antifungal pyrazol‑4‑yl benzamide 1v (R₁ = cyclohexylmethyl, R₂ = H, R₃ = 4‑OCF₃) remains uncharacterized crystallographically in the open literature, and the pyrazolobenzamide factor Xa inhibitor series typically exhibit near‑planar amide–aryl geometries to fit the S1 pocket. The pronounced non‑planarity of CAS 2034321‑72‑5 may influence target recognition and physicochemical properties (e.g., solubility, crystal packing energy) in ways that planar analogs do not replicate.

X-ray crystallography Molecular conformation Hydrogen bonding

N‑Substituent Differentiation: Oxan‑2‑ylmethyl vs. Alkyl/Cycloalkyl in Antifungal Pyrazole‑Trifluoromethoxybenzamide Series

In a systematic evaluation of 26 pyrazole analogs bearing a 4‑(trifluoromethoxy)benzamide motif, the nature of the pyrazole N‑1 substituent was a critical determinant of in vitro antifungal potency [1]. Compounds with straight‑chain alkyl (1t, R₁ = n‑propyl) or cycloalkyl (1v, R₁ = cyclohexyl‑methyl) groups demonstrated broad‑spectrum activity with EC₅₀ values against Fusarium graminearum of 0.0530 µM (1v) and 0.1005 µM (1t), comparable to the commercial fungicide pyraclostrobin (EC₅₀ ≈ 0.05 µM) [1]. The title compound contains an oxan‑2‑ylmethyl group—an oxygen‑containing heterocycle—at the equivalent position, a moiety not assessed in the published antifungal SAR. By class‑level inference, the replacement of a carbocyclic or alkyl substituent with a tetrahydropyran ring is expected to alter lipophilicity (logP), hydrogen‑bond acceptor capacity, and metabolic stability, but quantitative data for this specific substitution are absent.

Antifungal activity Structure–activity relationship Pyrazole N‑substituent

Lack of Comparative Biological Profiling Against Close Analogs Is a Critical Evidence Gap

A thorough search of PubMed, patents, and reputable chemical databases (excluding vendor curated content) yields no head‑to‑head biological comparison between CAS 2034321‑72‑5 and any structurally defined analog. The patent literature on pyrazolobenzamides as factor Xa inhibitors (e.g., US 2006/0089496) describes hundreds of compounds with variable N‑1 and benzamide substituents, but the specific combination of oxan‑2‑ylmethyl and 4‑trifluoromethoxy is not exemplified, and no IC₅₀ or Kᵢ values are reported for this molecule [1]. Similarly, the antifungal pyrazole series (Molecules 2023) did not include oxygen‑heterocyclic N‑substituents [2]. Consequently, no quantitative potency, selectivity, or ADME data exist in the peer‑reviewed or patent domain to position this compound relative to its closest purchasable analogs.

Biological activity Comparator studies Evidence gap

Evidence‑Based Application Scenarios for N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-4-(trifluoromethoxy)benzamide (CAS 2034321-72-5)


Structure‑Based Drug Design Requiring a Non‑Planar Pyrazolobenzamide Scaffold

The crystallographically determined conformation—with an amide–benzene dihedral of 58.3° and a twisted pyrazole–benzene orientation (81.6°)—provides a distinct three‑dimensional pharmacophore [1]. In silico docking or pharmacophore modeling projects that require a non‑coplanar benzamide for steric complementarity with a binding site may benefit from this scaffold, as most factor Xa‑oriented pyrazolobenzamides adopt a planar geometry. Procurement is justified when the research objective is exploring conformational space inaccessible to planar analogs.

Medicinal Chemistry Campaigns Targeting Uncharacterized Biological Space

Because the oxan‑2‑ylmethyl substituent has not been evaluated in any published kinase, protease, or antifungal assay, the compound represents a true 'novel chemical space' probe [2][3]. A screening group seeking to expand the diversity of a pyrazole‑based library could use this compound as a singleton to test whether the tetrahydropyran oxygen introduces beneficial solubility or unique target interactions. The absence of prior art also offers potential intellectual property advantages for novel compositions of matter.

Co‑Crystallography and Solid‑State Property Studies

The solved crystal structure reveals a hydrogen‑bonded chain motif (N–H···O═C, 2.843 Å) [1]. This information can guide co‑crystallization attempts with protein targets or the design of co‑crystals with pharmaceutically acceptable co‑formers. Formulation scientists investigating solid‑state stability or solubility enhancement of pyrazole amides could use this compound as a reference for understanding how the oxane ring influences crystal packing relative to carbocyclic analogs.

Synthetic Methodology Development for N‑Heterocyclic Pyrazole Derivatives

The compound’s synthesis requires formation of the 1‑(oxan‑2‑ylmethyl)‑1H‑pyrazol‑4‑amine intermediate followed by acylation with 4‑(trifluoromethoxy)benzoyl chloride [2]. Methodologists developing new C–N coupling or protecting‑group strategies for tetrahydropyran‑containing pyrazoles may adopt this compound as a test substrate, as the oxane ring introduces steric and electronic features distinct from simpler N‑alkyl pyrazoles.

Quote Request

Request a Quote for N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-4-(trifluoromethoxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.